molecular formula C6H10N4 B598579 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine CAS No. 1203305-56-9

5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine

Cat. No. B598579
CAS RN: 1203305-56-9
M. Wt: 138.174
InChI Key: DDFHISPJESVCJI-UHFFFAOYSA-N
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Description

5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is a novel compound that has been identified as an inhibitor of beta-secretase . Beta-secretase, also known as beta-site amyloid cleaving enzyme, BACE, BACE1, Asp2, or memapsin2, is involved in various disorders such as Alzheimer’s disease (AD), mild cognitive impairment, senility, dementia, dementia with Lewy bodies, cerebrovascular amyloid angiopathy, multi-infarct dementia, Down’s syndrome, dementia associated with stroke, dementia associated with Parkinson’s disease or dementia associated with beta-amyloid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines, which includes 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine, has been a subject of research due to its versatile scaffold in organic synthesis and drug development . The synthetic methods have been compiled and it illustrates its reactivity and multifarious biological activity .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is C6H10N4 . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity have been illustrated in various studies .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is 138.17 . More detailed physical and chemical properties are not available in the retrieved sources.

Safety And Hazards

The safety data for this compound suggests that it should be considered hazardous until further information becomes available . It is advised not to ingest, inhale, get in eyes, on skin, or on clothing, and to wash thoroughly after handling .

Future Directions

The future directions for the research on 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine could involve further exploration of its synthesis methods, reactivity, and biological activity . Additionally, more research is needed to clearly recognize the action mechanisms of pyrrolopyrazine derivatives . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-10-4-3-9-2-1-8-6(9)5-10/h1-2H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHISPJESVCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine

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